N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide
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Description
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide, also known as BF-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Photophysical Properties
A study by Heyer et al. (2017) investigated a series of dimers based on 2-(2′-Hydroxybenzofuran)benzoxazole (HBBO) subunits, which are known for their excited-state intramolecular proton transfer (ESIPT) process and subsequent fluorescence emission. The research explored the influence of different connecting bridges on the photophysical properties of these dimers, revealing the significant impact of the electronic nature of the spacer on the proton transfer in the excited state (Heyer, Massue, & Ulrich, 2017).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, fluorobenzamide compounds, including structures similar to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide, have been explored for their potential as antimicrobial agents. Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, demonstrating enhanced antimicrobial activity, highlighting the crucial role of the fluorine atom in the benzoyl group for activity enhancement (Desai, Rajpara, & Joshi, 2013).
Optical and Material Science
Research by Raveendiran and Prabukanthan (2021) focused on the synthesis, crystal growth, and characterization of heterocyclic compounds related to N-(1,3-benzothiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide. Their study provided insights into the optical, thermal, nonlinear optical (NLO), and biological properties of these compounds, indicating their potential applications in material science and biological fields (Raveendiran & Prabukanthan, 2021).
properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-15-8-5-13(6-9-15)23(27)25-20-16-3-1-2-4-17(16)30-22(20)21(26)14-7-10-18-19(11-14)29-12-28-18/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDTVIJXUPWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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